molecular formula C₄₁H₃₁D₄ClN₆O B1160403 N-Trityl Losartan-d4 Carboxaldehyde

N-Trityl Losartan-d4 Carboxaldehyde

Cat. No.: B1160403
M. Wt: 667.23
Attention: For research use only. Not for human or veterinary use.
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Description

N-Trityl Losartan-d4 Carboxaldehyde is a deuterium-labeled, protected intermediate crucial in the synthesis of EXP 3174, which is a major active metabolite of the antihypertensive drug Losartan . With a molecular formula of C₄₁H₃₁D₄ClN₆O and a molecular weight of 667.23 g/mol, this compound appears as an off-white foam and requires storage at 2-8°C . Its primary research value lies in its use as an internal standard in quantitative bioanalysis . The incorporation of four deuterium atoms makes it an ideal tool for improving accuracy and precision in mass spectrometry and liquid chromatography methods, enabling reliable pharmacokinetic studies, therapeutic drug monitoring, and metabolic research for Losartan and its metabolites . Losartan itself is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9, to form its active carboxylic acid metabolite, EXP 3174 . By serving as a precursor in the synthesis of this metabolite, this compound provides a critical labeled building block for developing robust analytical assays in pharmaceutical research and development. This product is intended for research purposes only and is not meant for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C₄₁H₃₁D₄ClN₆O

Molecular Weight

667.23

Synonyms

2-Butyl-4-chloro-1-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde-d4

Origin of Product

United States

Q & A

Q. How is N-Trityl Losartan-d4 Carboxaldehyde utilized as an internal standard in pharmacokinetic studies?

this compound serves as a deuterium-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify losartan and its metabolites in biological matrices. The deuterium atoms reduce isotopic interference, enhancing signal specificity and accuracy during quantification. For example, in plasma samples, it is spiked at a known concentration before extraction to correct for matrix effects and instrument variability. Chromatographic separation is optimized to resolve the deuterated analog from endogenous compounds, ensuring precise measurement of losartan’s pharmacokinetic parameters .

Q. What synthetic routes are employed to prepare this compound?

The synthesis typically involves tritylation of the tetrazole group in losartan intermediates, followed by deuterium incorporation at specific positions (e.g., biphenyl-d4 substitution). Key steps include:

  • Protecting the tetrazole moiety with a trityl group to prevent undesired reactions.
  • Isotopic labeling via catalytic deuteration or exchange reactions.
  • Oxidative conversion of the hydroxymethyl group to a carboxaldehyde. Purification via preparative HPLC or column chromatography ensures >95% isotopic purity, verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. How does the metabolic stability of this compound compare to unlabeled losartan?

The deuterium labeling does not significantly alter metabolic pathways but improves traceability in metabolic studies. For instance, in liver microsome assays, the compound undergoes similar Phase I oxidation (e.g., CYP2C9-mediated) as losartan. However, deuterium kinetic isotope effects (KIEs) may slightly slow specific metabolic steps, which must be accounted for in quantitative models .

Advanced Research Questions

Q. How can researchers address isotopic interference when co-analyzing this compound with its non-deuterated analog?

Isotopic overlap in LC-MS can occur due to natural abundance of carbon-13 or hydrogen isotopes. To mitigate this:

  • Use high-resolution mass spectrometers (e.g., Q-TOF) to distinguish m/z differences (e.g., Δ4 Da for D4 labeling).
  • Optimize chromatographic conditions (e.g., C18 columns with 0.1% formic acid in mobile phases) to baseline-separate deuterated and non-deuterated species.
  • Apply mathematical correction algorithms (e.g., matrix factor normalization) to subtract background signals .

Q. What strategies resolve structural isomerism in this compound synthesis?

Isomerism can arise during tritylation or deuteration. For example, N-trityl vs. O-trityl isomers are differentiated via:

  • NMR spectroscopy : Distinct chemical shifts for trityl protons (6.5–7.5 ppm for N-trityl vs. 4.5–5.5 ppm for O-trityl).
  • X-ray crystallography : To confirm the tetrazole-protection site.
  • Ion mobility spectrometry (IMS) : Separates isomers based on collision cross-section differences .

Q. How do researchers validate the stability of this compound under varying storage conditions?

Stability studies involve:

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions.
  • Long-term stability : Monitor degradation products (e.g., aldehyde oxidation to carboxylic acid) over 6–12 months at −80°C and −20°C using LC-MS.
  • Humidity testing : Assess hygroscopicity via dynamic vapor sorption (DVS) to determine storage requirements (e.g., desiccated vs. ambient) .

Q. What analytical challenges arise when quantifying low-abundance metabolites alongside this compound?

Co-eluting metabolites (e.g., losartan carboxylic acid) can obscure quantification. Solutions include:

  • Tandem mass spectrometry (MS/MS) : Use unique fragmentation patterns (e.g., m/z 441 → 207 for losartan vs. m/z 445 → 211 for D4-labeled analogs).
  • Ion suppression testing : Evaluate matrix effects by comparing spike-recovery rates in blank vs. biological matrices.
  • Ultra-performance liquid chromatography (UPLC) : Shorten run times while maintaining resolution .

Methodological Tables

Parameter Typical Value Analytical Method Reference
Molecular Weight667.23 g/molHRMS (ESI+)
Isotopic Purity≥98% D4NMR (deuterium integration)
Chromatographic Retention Time8.2 min (C18, 0.1% FA)UPLC-UV (220 nm)
Stability (25°C, 30 days)<5% degradationLC-MS/MS

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